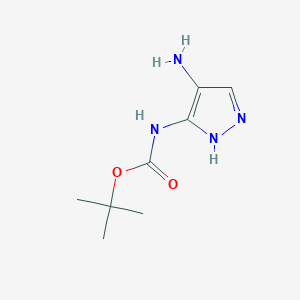

tert-butyl (4-amino-1H-pyrazol-3-yl)carbamate

Description

tert-Butyl (4-amino-1H-pyrazol-3-yl)carbamate is a pyrazole-derived compound featuring a carbamate-protected amino group at the 3-position and an unprotected amino group at the 4-position of the pyrazole ring. This structure serves as a versatile intermediate in medicinal chemistry, particularly for synthesizing kinase inhibitors and other bioactive molecules. Its tert-butyl carbamate group enhances solubility and stability during synthetic processes, while the amino group enables further functionalization .

Properties

IUPAC Name |

tert-butyl N-(4-amino-1H-pyrazol-5-yl)carbamate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H14N4O2/c1-8(2,3)14-7(13)11-6-5(9)4-10-12-6/h4H,9H2,1-3H3,(H2,10,11,12,13) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QALYMZJHDRVEMU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1=C(C=NN1)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H14N4O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

198.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions:

Starting Materials: The synthesis of tert-butyl (4-amino-1H-pyrazol-3-yl)carbamate typically begins with commercially available starting materials such as 4-amino-1H-pyrazole and tert-butyl chloroformate.

Reaction Steps:

Industrial Production Methods: In an industrial setting, the synthesis of this compound can be scaled up by optimizing reaction conditions, such as temperature, solvent, and reaction time, to achieve higher yields and purity. Continuous flow reactors and automated synthesis platforms may also be employed to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions:

Oxidation: tert-Butyl (4-amino-1H-pyrazol-3-yl)carbamate can undergo oxidation reactions to form corresponding oxides or hydroxylated derivatives.

Reduction: The compound can be reduced to form amine derivatives, which can be further functionalized.

Common Reagents and Conditions:

Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used under mild conditions.

Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.

Substitution: Nucleophiles such as alkyl halides or acyl chlorides can be used in the presence of a base.

Major Products Formed:

Oxidation: Hydroxylated pyrazole derivatives.

Reduction: Amino-substituted pyrazole derivatives.

Substitution: Various substituted carbamates and pyrazoles.

Scientific Research Applications

Tert-butyl (4-amino-1-butyl-1H-pyrazol-3-yl)carbamate is an organic compound with a pyrazole structure, belonging to the carbamate class. It has a molecular formula of and a molecular weight of approximately 254.33 g/mol. The compound features a tert-butyl group, a carbamate moiety, and an amino-substituted pyrazole ring. Pyrazole rings are known for their biological activity and potential therapeutic applications.

Potential Applications

Tert-butyl (4-amino-1-butyl-1H-pyrazol-3-yl)carbamate has potential applications in medicinal chemistry as a lead compound for developing new pharmaceutical agents. Compounds with similar structures have shown promise in inhibiting specific enzymes and receptors involved in various diseases. Pyrazole derivatives have demonstrated anti-cancer properties by targeting mutant forms of the epidermal growth factor receptor associated with non-small cell lung cancer. Additionally, some derivatives exhibit anti-inflammatory properties, indicating their potential in treating immune disorders.

Interaction Studies

Interaction studies involving tert-butyl (4-amino-1-butyl-1H-pyrazol-3-yl)carbamate focus on its binding affinity and efficacy against various biological targets. Preliminary studies suggest that compounds with similar structures may interact with kinases involved in cell signaling pathways, potentially leading to downstream effects that inhibit tumor growth or modulate immune responses.

Use as Kinase Inhibitors

3-amino-1h-pyrazole-based molecules can be used as kinase inhibitors . The 4-(1H-pyrazol-3-yl)pyrimidine-2,4-diamine core was selected as a pharmacophore for structure-based modification on this scaffold . The N-(1H-pyrazol-3-yl)pyrimidin-4-amine core can also be found in the aurora kinase inhibitor tozasertib . Three different positions were selected to determine their influence on selectivity and potency against CDK16 . The head group on the pyrazole was varied, and different smaller and bulkier alkyl groups, ester, and amide groups were tested . Furthermore, the effect of an additional residue at the pyrimidine was explored .

Anti-cancer applications

Mechanism of Action

The mechanism of action of tert-butyl (4-amino-1H-pyrazol-3-yl)carbamate depends on its specific application. In medicinal chemistry, it may act by inhibiting specific enzymes or receptors, thereby modulating biological pathways. The molecular targets and pathways involved can vary based on the derivative synthesized from this compound.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Variations

The compound is compared to other tert-butyl carbamate derivatives with pyrazole cores, focusing on substituent effects, synthetic routes, and physicochemical properties. Key examples include:

Table 1: Structural Comparison of Selected Compounds

Key Observations:

Substituent Effects on Physical State: Bulky substituents (e.g., isopropyl in , phenyl in ) generally result in solids, while alkyl-linked pyrimidine derivatives (e.g., ) form oils due to reduced crystallinity. Hydroxy groups (e.g., ) increase polarity, leading to higher melting points (107–191°C) compared to non-polar analogs.

Synthetic Efficiency :

- Hydrazine-based syntheses () achieve moderate-to-high yields (48–83%), whereas cyclopropane-containing derivatives () require prolonged heating (up to 18 hours) but maintain high purity (≥95%).

Functionalization Potential: The 4-amino group in the target compound enables coupling with electrophilic partners (e.g., pyrimidines in ), while carbamate-protected analogs (e.g., ) resist unwanted side reactions during multi-step syntheses.

Biological Activity

Tert-butyl (4-amino-1H-pyrazol-3-yl)carbamate is a compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This compound belongs to the pyrazole class, which is known for a wide range of biological effects, including anti-inflammatory, anti-cancer, and enzyme inhibition properties. The unique structure of this compound, featuring a tert-butyl group and a carbamate moiety, positions it as a promising candidate for further research.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets such as enzymes and receptors. The mechanism involves:

Molecular Targets:

- Kinases: The compound may inhibit certain kinases involved in cell signaling pathways, which are crucial for cancer progression and immune responses .

- Enzymes: The carbamate group can interact with various enzymes, potentially modulating their activity and influencing metabolic pathways.

Pathways Involved:

- Inhibition of Tumor Growth: Studies suggest that pyrazole derivatives can target mutant forms of the epidermal growth factor receptor (EGFR), which is implicated in non-small cell lung cancer.

- Anti-inflammatory Effects: The compound may exhibit anti-inflammatory properties by inhibiting pro-inflammatory cytokines such as TNF-α and IL-6 .

Biological Activities

Research on the biological activities of this compound has revealed several promising effects:

- Anti-Cancer Activity:

- Anti-inflammatory Activity:

- Enzyme Inhibition:

Research Findings and Data Tables

Q & A

Q. What are the common synthetic routes for tert-butyl (4-amino-1H-pyrazol-3-yl)carbamate?

The synthesis typically involves Boc (tert-butoxycarbonyl) protection of the pyrazole amino group. For example, in multi-step protocols, Boc₂O is used to introduce the carbamate group under controlled conditions (e.g., low temperature in DCM, followed by pH adjustments for selective protection) . Alternative routes employ coupling reactions, such as palladium-catalyzed cross-coupling (e.g., Sonogashira reactions) to introduce substituents to the pyrazole core . Key intermediates are purified via column chromatography, and yields are optimized by adjusting stoichiometry and reaction time .

Q. How is the compound characterized using spectroscopic and crystallographic methods?

- NMR Spectroscopy : H and C NMR are used to confirm regiochemistry and Boc protection. For instance, tert-butyl protons resonate as singlets near δ 1.5 ppm, while pyrazole NH signals appear downfield .

- Mass Spectrometry (MS) : ESI-MS or EI-MS confirms molecular weight (e.g., m/z 278 [M+H]+ for fluoropyridinyl analogs) .

- X-ray Crystallography : SHELX programs (e.g., SHELXL) resolve crystal structures, revealing hydrogen-bonding networks and molecular conformations .

Q. What are the stability considerations for handling and storing this compound?

The compound is stable at room temperature in inert atmospheres but degrades under strong acids/bases or oxidizing agents. Storage recommendations include desiccated environments, protection from light, and avoidance of moisture .

Advanced Research Questions

Q. How can regioselectivity challenges in pyrazole functionalization be addressed?

Regioselectivity in pyrazole substitution depends on directing groups and reaction conditions. For example, steric and electronic effects influence coupling at the 3- vs. 4-positions. In palladium-catalyzed reactions, ligands like PPh₃ and bases (e.g., NaHCO₃) modulate selectivity . Computational studies (DFT) can predict reactive sites by analyzing frontier molecular orbitals .

Q. What strategies optimize reaction conditions for coupling tert-butyl carbamate intermediates with heteroaromatic systems?

- Catalytic Systems : Pd(PPh₃)₂Cl₂/CuI combinations enable efficient Sonogashira couplings with alkynes, as seen in THF/DIEA solvent systems .

- Solvent Effects : Polar aprotic solvents (e.g., DMAc) enhance solubility of pyrazole intermediates during nucleophilic substitutions .

- Temperature Control : Low temperatures (−78°C) minimize side reactions during Boc protection, while higher temperatures (80°C) accelerate coupling kinetics .

Q. How can computational modeling predict the reactivity of tert-butyl carbamate derivatives in medicinal chemistry applications?

Molecular docking and MD simulations assess binding affinities to biological targets (e.g., kinases). Crystal structure data (e.g., from SHELX-refined models) inform pharmacophore design, while QSAR models correlate substituent effects (e.g., fluorination) with bioactivity .

Methodological Guidance for Data Contradictions

Q. How to resolve discrepancies in spectral data during structural elucidation?

- Cross-Validation : Compare NMR shifts with analogous compounds (e.g., tert-butyl (5-fluoro-1-(pyridin-3-yl)-1H-pyrazol-4-yl)carbamate, δ 8.78 ppm for pyridinyl protons) .

- Crystallographic Confirmation : Use SHELXL-refined X-ray structures to validate ambiguous NOE or COSY correlations .

Q. What analytical approaches differentiate Boc-protected isomers in complex mixtures?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.